molecular formula C9H6ClFN2O B138948 N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide CAS No. 219529-31-4

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide

Cat. No. B138948
M. Wt: 212.61 g/mol
InChI Key: KRDXNYGEOLWCLC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is a chemical compound that is part of a broader class of cyanoacetamide derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry, particularly as antitumor agents. The presence of both chloro and fluoro substituents on the phenyl ring of this compound suggests that it may have unique electronic properties that could influence its biological activity.

Synthesis Analysis

The synthesis of related cyanoacetamide derivatives typically involves the reaction of a suitable amine with cyanoacetate or its derivatives. For instance, the synthesis of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate, followed by the synthesis of various heterocyclic derivatives through regioselective attacks and cyclization processes . Although the specific synthesis of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing 3-chloro-4-fluoroaniline as the starting amine.

Molecular Structure Analysis

The molecular structure of cyanoacetamide derivatives is characterized by the presence of a cyano group and an acetamide moiety. The crystal structure of a related compound, N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, reveals a half-chair conformation for the cyclohexene ring and a planar thiophene ring . For N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide, we can infer that the presence of electronegative substituents on the phenyl ring would affect the electron distribution and potentially the conformation of the molecule.

Chemical Reactions Analysis

Cyanoacetamide derivatives are versatile intermediates that can undergo various chemical reactions. They can participate in dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions, leading to a diversity of heterocyclic products . The specific reactivity of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide would depend on the nature of the substituents and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacetamide derivatives are influenced by their functional groups. The presence of cyano and acetamide groups typically confers polar character to these compounds, which can affect their solubility and reactivity. The substituted phenyl ring, with chloro and fluoro groups, would contribute to the compound's lipophilicity and could impact its interaction with biological targets. The exact properties of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide would need to be determined experimentally through techniques such as elemental analysis, IR, NMR, and X-ray diffraction, as demonstrated for other related compounds .

Scientific Research Applications

Metabolic Studies

  • Metabolism in Animals : The metabolism of 3-chloro-4-fluoroaniline, a related compound, was studied in dogs and rats, revealing the presence of various metabolites, including N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide (Baldwin & Hutson, 1980). This highlights its potential for similar metabolism studies in related chemical compounds.

Antimicrobial Research

  • Synthesis for Antimicrobial Applications : Studies focused on synthesizing novel heterocyclic compounds, including N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives, have demonstrated potential antimicrobial properties (Darwish et al., 2014).
  • Anti-Inflammatory Activity : Research involving the synthesis of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide derivatives showed significant anti-inflammatory activities, which is valuable for developing new pharmaceuticals (Sunder & Maleraju, 2013).

Herbicide and Pesticide Development

  • Herbicide Analysis : The compound has been studied in the context of analyzing herbicides like dimethenamid and flufenacet in natural water, indicating its relevance in environmental monitoring (Zimmerman et al., 2002).
  • Potential Pesticides : X-ray powder diffraction studies of derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, including N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide, suggest potential applications in pesticide development (Olszewska et al., 2008).

Chemical Synthesis and Characterization

  • Chemical Structure Analysis : The compound has been used in studies involving conformational stability and stereochemical behavior in related acetamides, contributing to a deeper understanding of chemical structures and interactions (Pedersoli et al., 2008).

Pharmaceutical Research

  • Antiplasmodial Properties : Research into the synthesis and evaluation of acetamide derivatives, including compounds related to N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide, has shown potential for in vitro antiplasmodial properties, useful in malaria treatment (Mphahlele et al., 2017).

Materials Science

  • Epoxy Resin Curing : Cyanoacetamides, a class to which N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide belongs, have been investigated as curing agents for epoxy resins, indicating its relevance in materials science and engineering (Renner et al., 1988).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many cyano compounds can be toxic or harmful if ingested, inhaled, or in contact with skin . Always refer to the relevant safety data sheet (SDS) for detailed safety information.

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promising activity in biological assays, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O/c10-7-5-6(1-2-8(7)11)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDXNYGEOLWCLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353254
Record name N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide

CAS RN

219529-31-4
Record name N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HK Barot, G Vidyasagar, S Bhavin… - Asian Journal of …, 2010 - indianjournals.com
An attempt was made to synthesize new substituted thiophenes as anti-inflammatory agent, adapting Gewald reaction. A new series of compounds were synthesized from 2-amino-N-(3-…
Number of citations: 3 www.indianjournals.com
P Modi, S Patel, M Chhabria - Molecular Diversity, 2023 - Springer
Tuberculosis is one of the leading causes of death of at least one million people annually. The deadliest infectious disease has caused more than 120 million deaths in humans since …
Number of citations: 2 link.springer.com

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